

# Application Notes and Protocols for Xestospongin C in Patch-Clamp Experiments

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Compound of Interest		
Compound Name:	Xestospongin C	
Cat. No.:	B1683340	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Xestospongin C**, a potent and selective antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor, in patch-clamp electrophysiology experiments.

**Xestospongin C** is a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp. It is a valuable pharmacological tool for investigating intracellular calcium signaling pathways mediated by IP3 receptors. Its membrane permeability allows for its use in intact cells, making it suitable for a wide range of cellular and physiological studies.

#### **Mechanism of Action**

**Xestospongin C** is a potent, selective, and reversible antagonist of the IP3 receptor.[1] It inhibits IP3-mediated calcium release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] Notably, **Xestospongin C** does not compete with IP3 for its binding site, suggesting a non-competitive mechanism of inhibition. While highly selective for the IP3 receptor over the ryanodine receptor, it is crucial to note that at higher concentrations, **Xestospongin C** can also inhibit voltage-dependent Ca2+ and K+ channels, as well as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This necessitates careful dose-response studies to ensure target specificity in patch-clamp experiments.



## **Quantitative Data**

The following table summarizes the inhibitory concentrations (IC50) of **Xestospongin C** on its primary target and potential off-target channels.

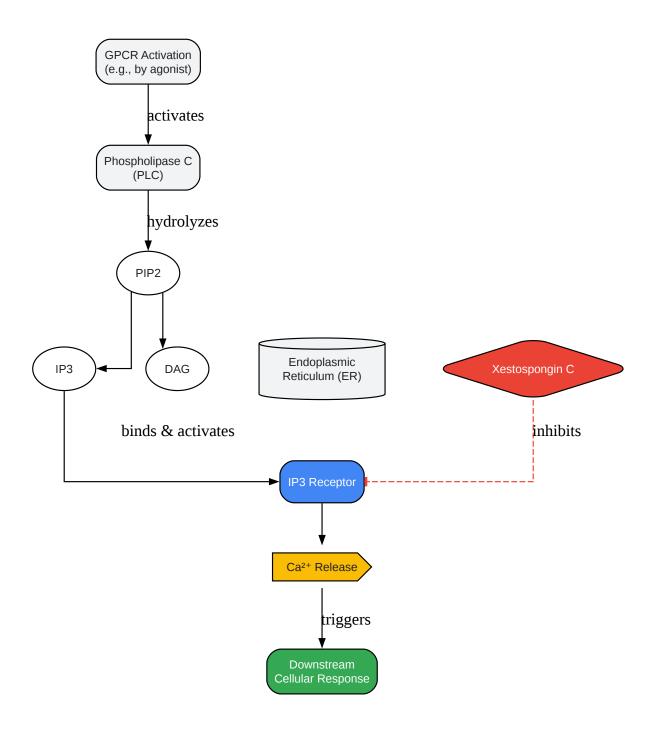
Target	IC50	Cell Type/Preparation	Reference
IP3 Receptor	~350 nM	Rabbit Cerebellar Microsomes	[1][3]
Voltage-gated K+ Channels	0.13 μΜ	Guinea-pig Ileal Smooth Muscle	[4]
Voltage-gated Ca2+ Channels	0.63 μΜ	Guinea-pig Ileal Smooth Muscle	[4]
SERCA Pump	Potent inhibitor (exact IC50 not specified)	Frog Neuromuscular Junction	[2]

Note: The effective concentration of **Xestospongin C** can vary depending on the cell type and experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific application.

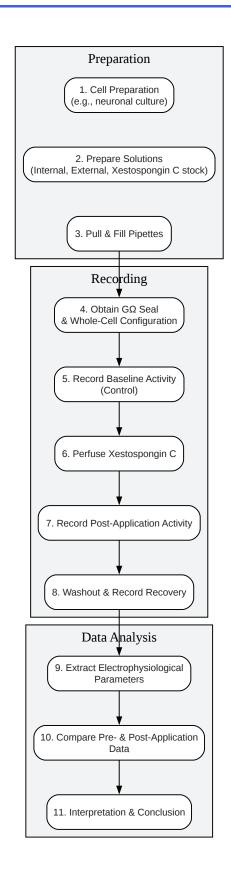
## **Signaling Pathway**

The following diagram illustrates the canonical IP3 signaling pathway and the point of inhibition by **Xestospongin C**.









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### References

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- 2. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle PMC [pmc.ncbi.nlm.nih.gov]
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